N-alkylation: Regioselective N-alkylation of 7-(trifluoromethyl)-1H-indazole is influenced by ring substituents and the nature of the alkylating reagent. [] The position of alkylation (N-1 or N-2) can be controlled by varying the reaction conditions and substituents.
Condensation reactions: 7-(Trifluoromethyl)-1H-indazole derivatives undergo condensation reactions with different reagents, as seen in the synthesis of acyl thiourea derivatives [], 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide [], and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide [].
Palladium-catalyzed direct arylation: This reaction enabled the synthesis of novel C3-arylated 7-(trifluoromethyl)-1H-indazoles using water as a solvent. []
TRPA1 Antagonism: A study involving high-throughput screening and lead optimization identified 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31) as an inhibitor of TRPA1, a non-selective cation channel involved in pain sensation. [] While the exact binding site remains to be elucidated, mutagenesis studies suggested that the pore domain of TRPA1 plays a role in the inhibitory effect of Compound 31. []
AHR Antagonism: GNF351, an N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine derivative of 7-(Trifluoromethyl)-1H-indazole, functions as a "pure" or complete antagonist of the aryl hydrocarbon receptor (AHR). [] GNF351 competitively binds to AHR, preventing both dioxin response element (DRE)-dependent and -independent AHR activities. []
Compound 31 (6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole) emerged as a potent TRPA1 antagonist through a high-throughput screen and lead optimization process. [] TRPA1, a sensory ion channel activated by noxious chemicals and cold temperatures, has been implicated in pain, inflammation, and respiratory diseases. Blocking TRPA1 activity with selective antagonists like Compound 31 holds promise for developing novel analgesic and anti-inflammatory therapies.
Several studies explored the anticancer potential of 7-(Trifluoromethyl)-1H-indazole derivatives:* A series of acyl thiourea derivatives displayed promising cytotoxicity against human ovarian cancer (SK-OV-3), cervical cancer (HeLa), and renal cancer (Caki-2) cell lines. [] Notably, derivatives incorporating fluorine functionality and multiple pyridyl moieties exhibited enhanced anticancer effects. []* 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. []* 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited cytotoxic activity in vitro against various cancer cell lines. []* 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide showed potential as an antitumor agent by effectively inhibiting the proliferation of cancer cell lines. []
The identification of GNF351 as a "pure" AHR antagonist represents a significant development in AHR research. [] The AHR is a ligand-activated transcription factor involved in various physiological processes, including xenobiotic metabolism, immune responses, and cell differentiation. Dysregulation of AHR signaling has been implicated in several diseases, including cancer, autoimmune disorders, and metabolic diseases.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4